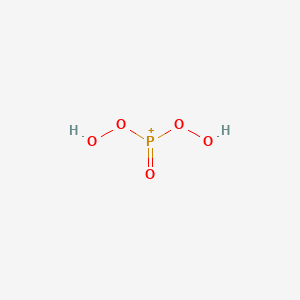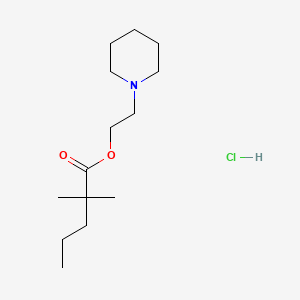
Valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride is a chemical compound that combines the structural features of valeric acid, piperidine, and hydrochloride. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique molecular structure, which imparts specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride typically involves the esterification of valeric acid derivatives with piperidine. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity. For example, the esterification process may involve the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters and can significantly increase production efficiency. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester and piperidine moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features.
Piperidine: A six-membered heterocyclic amine that shares the piperidine moiety.
2,2-Dimethylvaleric acid: A derivative of valeric acid with similar chemical properties.
Uniqueness
Valeric acid, 2,2-dimethyl-, 2-piperidinoethyl ester, hydrochloride is unique due to its combined structural features, which impart specific chemical and biological properties. The presence of both ester and piperidine moieties allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
24589-61-5 |
|---|---|
Molekularformel |
C14H28ClNO2 |
Molekulargewicht |
277.83 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl 2,2-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-4-8-14(2,3)13(16)17-12-11-15-9-6-5-7-10-15;/h4-12H2,1-3H3;1H |
InChI-Schlüssel |
FBIHMJAONMMITL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)C(=O)OCCN1CCCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


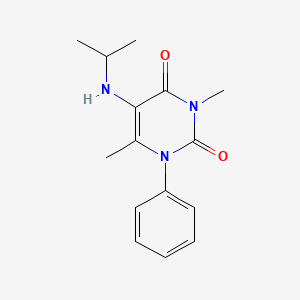

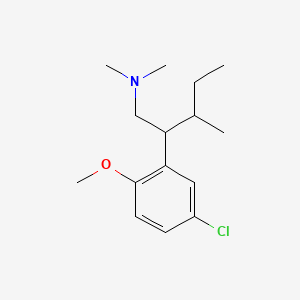
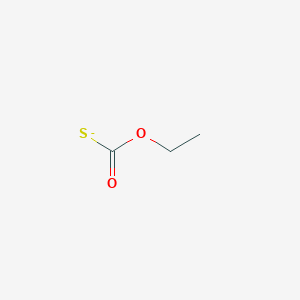
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)


![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)


![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)
